Propanedinitrile, 2,4,6-cycloheptatrien-1-ylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile typically involves the reaction of cycloheptatrienylium tetrafluoroborate with bromomalononitrile. The reaction is carried out in pyridine at low temperatures (0°C) under an inert nitrogen atmosphere. The mixture is stirred vigorously for about an hour to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for (2,4,6-Cycloheptatriene-1-ylidene)malononitrile are not well-documented, the compound is generally produced in research laboratories using the synthetic route mentioned above. The process involves careful handling of hazardous chemicals and adherence to safety protocols.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,6-Cycloheptatriene-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with (2,4,6-Cycloheptatriene-1-ylidene)malononitrile include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (2,4,6-Cycloheptatriene-1-ylidene)malononitrile depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
(2,4,6-Cycloheptatriene-1-ylidene)malononitrile has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to participate in various chemical reactions, altering the structure and function of other molecules. Specific molecular targets and pathways are still being studied to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the malononitrile group.
Malononitrile: A simpler compound that forms part of the structure of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile.
Fulvenes: A class of compounds that share structural similarities with (2,4,6-Cycloheptatriene-1-ylidene)malononitrile.
Uniqueness
(2,4,6-Cycloheptatriene-1-ylidene)malononitrile is unique due to its combination of a cycloheptatriene ring and a malononitrile group
Eigenschaften
CAS-Nummer |
2860-54-0 |
---|---|
Molekularformel |
C10H6N2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-cyclohepta-2,4,6-trien-1-ylidenepropanedinitrile |
InChI |
InChI=1S/C10H6N2/c11-7-10(8-12)9-5-3-1-2-4-6-9/h1-6H |
InChI-Schlüssel |
KAWLLELUFONBGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(=C(C#N)C#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.